Cas no 28109-00-4 (Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester)

Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester structure
28109-00-4 structure
Product Name:Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester
Numero CAS:28109-00-4
MF:C24H27O4P
MW:410.442548036575
CID:272242
PubChem ID:34149
Update Time:2025-04-19

Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphoric acid,bis[(1-methylethyl)phenyl] phenyl ester
    • Bis(isopropylphenyl) phenyl phosphate
    • Di(isopropylphenyl) phenyl phosphate
    • HSDB 6796
    • phenyl bis[2-(propan-2-yl)phenyl] phosphate
    • Phosphoric acid, bis((1-methylethyl)phenyl) phenyl ester
    • Phosphoric acid, bis((1-methylethyl)phenyl) phenyl ester (9CI)
    • 28109-00-4
    • Bis(2-isopropylphenyl) Phenyl Phosphate
    • DTXSID5073616
    • FT-0663314
    • 9A68IU4LCA
    • 69500-29-4
    • Q27261540
    • Bis(o-isopropylphenyl) phenyl phosphate
    • UNII-9A68IU4LCA
    • UNII-5821A722ST
    • EINECS 248-849-8
    • Phosphoric Acid Bis[2-(1-methylethyl)phenyl] Phenyl Ester
    • SCHEMBL223726
    • di(i-propylphenyl) phenyl phosphate
    • bis-(isopropylphenyl)phenyl phosphate
    • Phosphoric acid, bis(2-(1-methylethyl)phenyl) phenyl ester
    • 5821A722ST
    • NS00051183
    • phenyl bis(2-propan-2-ylphenyl) phosphate
    • Inchi: 1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3
    • Chiave InChI: RMNODSGCFHVNDC-UHFFFAOYSA-N
    • Sorrisi: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1C(C)C)OC1C=CC=CC=1C(C)C

Proprietà calcolate

  • Massa esatta: 410.16481
  • Massa monoisotopica: 410.164696
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 495
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.8
  • XLogP3: 7.2

Proprietà sperimentali

  • Densità: 1.146
  • Punto di ebollizione: 459.8°Cat760mmHg
  • Punto di infiammabilità: 245.2°C
  • Indice di rifrazione: 1.561
  • PSA: 44.76
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